molecular formula C22H20N4O7 B574190 Benzamide,  2,3-bis(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidin CAS No. 176379-40-1

Benzamide, 2,3-bis(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidin

Cat. No.: B574190
CAS No.: 176379-40-1
M. Wt: 452.4 g/mol
InChI Key: ITHAPGDWQVPGSD-UHFFFAOYSA-N
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Description

Properties

CAS No.

176379-40-1

Molecular Formula

C22H20N4O7

Molecular Weight

452.4 g/mol

IUPAC Name

[2-acetyloxy-3-[(4-amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C22H20N4O7/c1-12(27)32-16-11-7-10-15(18(16)33-13(2)28)20(29)24-17-19(23)26(14-8-5-4-6-9-14)22(31)25(3)21(17)30/h4-11H,23H2,1-3H3,(H,24,29)

InChI Key

ITHAPGDWQVPGSD-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=CC(=C1OC(=O)C)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=CC=C3)N

Canonical SMILES

CC(=O)OC1=CC=CC(=C1OC(=O)C)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=CC=C3)N

Synonyms

Benzamide, 2,3-bis(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-

Origin of Product

United States

Biological Activity

Benzamide derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, 2,3-bis(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidin) is particularly noteworthy for its potential therapeutic applications. This article reviews the biological activity of this compound based on current research findings.

Chemical Structure and Properties

The molecular formula of Benzamide, 2,3-bis(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidin) is C₁₈H₁₈N₂O₅. It features a benzamide backbone with acetyloxy groups and a substituted pyrimidine moiety. This structural complexity suggests potential for diverse chemical reactivity and biological activity.

PropertyValue
Molecular Weight408.41 g/mol
Chemical FormulaC₁₈H₁₈N₂O₅
Functional GroupsAmide, Acetyloxy
Structural FeaturesPyrimidine moiety

Antitumor Activity

Research indicates that benzamide derivatives exhibit notable antitumor properties. A study on related compounds showed that specific benzamide derivatives demonstrated significant inhibitory activity against various cancer cell lines including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) with IC₅₀ values ranging from 3.72 to 9.23 μM . The structure-activity relationship (SAR) analysis revealed that the introduction of certain functional groups enhances the antitumor activity of these compounds.

Antifungal Activity

Benzamide derivatives have also been studied for their antifungal properties. In a study involving pyrimidine derivatives containing an amide moiety, certain compounds exhibited high antifungal activity against pathogens such as Botrytis cinerea and Phomopsis sp., with inhibition rates reaching up to 100% compared to standard antifungal agents . This suggests that Benzamide, 2,3-bis(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidin) may also possess similar antifungal potential.

The mechanism by which benzamide derivatives exert their biological effects often involves interaction with specific molecular targets. For instance, some studies have highlighted the ability of benzamide compounds to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases . The inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, thereby enhancing neurotransmission.

Case Study 1: Anticancer Screening

In a systematic screening of a drug library for anticancer compounds on multicellular spheroids, researchers identified several promising candidates among benzamide derivatives . The study emphasized the importance of evaluating drug efficacy in more physiologically relevant models to better predict clinical outcomes.

Case Study 2: Structure-Activity Relationship Analysis

A detailed SAR analysis conducted on various substituted benzamides revealed that modifications at specific positions significantly influenced biological activity. For example, introducing halogen substituents was found to enhance potency against cancer cell lines . This underscores the significance of chemical modifications in developing effective therapeutic agents.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Benzamide, 2,3-bis(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)
  • CAS Number : 176379-40-1
  • Molecular Formula : C₂₂H₂₀N₄O₇
  • Molecular Weight : ~452.42 g/mol

Structural Features: This compound features a benzamide core with two acetyloxy groups at the 2- and 3-positions of the benzene ring. The pyrimidinyl moiety is substituted with an amino group, a methyl group, and a phenyl ring, forming a complex heterocyclic system.

Comparison with Similar Compounds

Structural Analogues

Compound A : Benzamide, 3,5-bis(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-4-methyl

  • CAS : 176379-40-1 (isomer)
  • Molecular Formula : C₂₃H₂₂N₄O₇
  • Molecular Weight : 466.45 g/mol
  • Key Differences :
    • Acetyloxy groups at 3,5-positions (vs. 2,3-positions in the target compound).
    • Additional methyl group at the 4-position of the benzene ring.

Compound B : N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide

  • CAS : 964-04-5
  • Molecular Formula : C₁₃H₁₄N₄O₃
  • Molecular Weight : 274.28 g/mol
  • Key Differences :
    • Lacks acetyloxy substituents.
    • Simpler pyrimidinyl group with methyl substituents.
  • Implications : The absence of acetyloxy groups reduces hydrophobicity and may limit interactions with enzymes like histone acetyltransferases (HATs) .

Compound C : 3,5-Di-tert-butyl-4-hydroxybenzamide derivative

  • CAS : 176378-81-7
  • Molecular Formula : C₂₄H₃₄N₄O₄
  • Key Differences :
    • Bulky tert-butyl groups at 3,5-positions and a hydroxy group at the 4-position.
  • Implications : Increased hydrophobicity from tert-butyl groups may enhance membrane permeability but reduce solubility in aqueous media .

PCAF HAT Inhibition

  • Evidence: Benzamide analogues with long acyl chains (e.g., tetradecanoyl) demonstrated 72–79% inhibition of PCAF HAT at 100 μM, comparable to anacardic acid (68%) .
  • However, shorter acetyl chains (vs. tetradecanoyl) might reduce efficacy .

Enzymatic Selectivity

  • Key Finding: In benzamide derivatives, the 2-acylamino substituent is critical for HAT inhibition, while carboxyphenyl groups at the 1-position show minimal contribution .
  • Target Compound: The acetyloxy groups at 2,3-positions may substitute for 2-acylamino chains, but their shorter length and ester linkages could alter binding kinetics.

Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight (g/mol) 452.42 466.45 274.28 ~450.56
LogP (Predicted) ~1.8 ~2.1 ~0.5 ~3.5
Hydrogen Bond Acceptors 11 11 6 7
Rotatable Bonds 8 8 4 5

Analysis :

  • The target compound’s moderate LogP (~1.8) suggests balanced lipophilicity for cellular uptake.
  • High hydrogen-bond acceptors (11) may limit blood-brain barrier penetration .

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